molecular formula C10H8ClN3O B11786679 4-((3-Chloropyridazin-4-yl)oxy)aniline

4-((3-Chloropyridazin-4-yl)oxy)aniline

Katalognummer: B11786679
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: XNBSUUXBUFDIBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-Chloropyridazin-4-yl)oxy)aniline is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol It is characterized by the presence of a chloropyridazinyl group attached to an aniline moiety through an oxygen atom

Vorbereitungsmethoden

The synthesis of 4-((3-Chloropyridazin-4-yl)oxy)aniline typically involves the reaction of 3,4-dichloropyridazine with 4-aminophenol . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like dioxane or water. The reaction is carried out at elevated temperatures, usually between 70-80°C, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-((3-Chloropyridazin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-((3-Chloropyridazin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-((3-Chloropyridazin-4-yl)oxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H8ClN3O

Molekulargewicht

221.64 g/mol

IUPAC-Name

4-(3-chloropyridazin-4-yl)oxyaniline

InChI

InChI=1S/C10H8ClN3O/c11-10-9(5-6-13-14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI-Schlüssel

XNBSUUXBUFDIBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OC2=C(N=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.